(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid
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Overview
Description
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.
Protection: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.
Hydroxylation: The Boc-protected pyrrolidine undergoes hydroxylation at the 3-position using appropriate reagents and conditions to introduce the hydroxyl group.
Final Product: The resulting compound is then purified and characterized to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways: It may modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate
- (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-amino-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, (2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydroxyl group, in particular, allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4/h8-10,15H,5-7H2,1-4H3,(H,16,17)/t8-,9+,10-/m1/s1 |
InChI Key |
NIEWBEWCDFGNTM-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O |
Origin of Product |
United States |
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